Oleic acid-d2
Overview
Description
Oleic acid-d2, also known as 9-cis-Octadecenoic acid-d2, is a deuterium-labeled derivative of oleic acid. Oleic acid is a monounsaturated omega-9 fatty acid that is abundant in various animal and vegetable fats and oils. The deuterium labeling in this compound makes it particularly useful in scientific research, especially in studies involving metabolic pathways and the pharmacokinetics of fatty acids .
Mechanism of Action
Target of Action
Oleic acid-d2, also known as (Z)-9,10-dideuteriooctadec-9-enoic acid or Oleic acid(d2), is a deuterium-labeled form of Oleic acid . Oleic acid is an abundant monounsaturated fatty acid . The primary target of this compound is the Na+/K+ ATPase , an enzyme that plays a crucial role in maintaining the electrochemical gradient across the cell membranes .
Mode of Action
This compound interacts with its target, the Na+/K+ ATPase, by acting as an activator . This interaction leads to the upregulation of the expression of genes causing fatty acid oxidation (FAO) via the deacetylation of Peroxisome proliferator-activated receptor γ coactivator 1α (PGC1α) by PKA-dependent activation of the SIRT1-PGC1α complex .
Biochemical Pathways
The interaction of this compound with Na+/K+ ATPase affects the fatty acid oxidation (FAO) pathway . This interaction leads to the upregulation of genes involved in FAO, which is achieved through the deacetylation of PGC1α by the PKA-dependent activation of the SIRT1-PGC1α complex . This process results in increased FAO, which plays a crucial role in energy production and lipid metabolism .
Pharmacokinetics
It is known that the incorporation of stable heavy isotopes of hydrogen (deuterium) into drug molecules, as in the case of this compound, can affect the pharmacokinetic and metabolic profiles of drugs . This deuteration has gained attention because of its potential to improve the bioavailability and metabolic stability of drugs .
Result of Action
The activation of Na+/K+ ATPase by this compound and the subsequent upregulation of genes involved in FAO can have several molecular and cellular effects. For instance, it can lead to increased energy production and improved lipid metabolism . Moreover, Oleic acid has been shown to have the ability to regulate the expression of E-selectin and sICAM, which are involved in inflammation and endothelial dysfunction .
Biochemical Analysis
Biochemical Properties
Oleic acid-d2 plays a crucial role in regulating lipid metabolism . It interacts with various enzymes, proteins, and other biomolecules, influencing the formation of intramuscular marbling . The nature of these interactions is complex and involves multiple biochemical reactions .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to act as an immunostimulant in fish feed formulation, affecting various immune-related metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its mechanism of action is complex and involves multiple pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels . For instance, it has been found to impact glycine, serine, and threonine metabolism, as well as alanine, aspartate, and glutamate metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
Oleic acid-d2 can be synthesized through the deuteration of oleic acid. This process involves the replacement of hydrogen atoms with deuterium atoms. One common method is the catalytic hydrogenation of oleic acid in the presence of deuterium gas. The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and is carried out under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient and consistent deuteration. The final product is then purified through distillation and crystallization techniques to achieve the desired level of deuterium incorporation .
Chemical Reactions Analysis
Types of Reactions
Oleic acid-d2 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products, such as epoxides and hydroxylated derivatives.
Reduction: Reduction of this compound can lead to the formation of stearic acid-d2.
Substitution: This compound can undergo substitution reactions, such as halogenation, where halogens like chlorine or bromine replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, and hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Hydrogen gas (H2) with Pd/C or nickel catalysts.
Substitution: Halogens (Cl2, Br2) in the presence of light or radical initiators.
Major Products
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Stearic acid-d2.
Substitution: Halogenated this compound derivatives.
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
Elaidic Acid: A trans isomer of oleic acid with different physical and chemical properties.
Stearic Acid: A saturated fatty acid with no double bonds, unlike the monounsaturated oleic acid.
Linoleic Acid: A polyunsaturated fatty acid with two double bonds, differing from the single double bond in oleic acid.
Uniqueness
Oleic acid-d2 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for more accurate tracking and quantification in metabolic studies compared to non-labeled fatty acids .
Properties
IUPAC Name |
(Z)-9,10-dideuteriooctadec-9-enoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10H,2-8,11-17H2,1H3,(H,19,20)/b10-9-/i9D,10D | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQPPMHVWECSIRJ-FGFBQCSHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]/C(=C(\[2H])/CCCCCCCC(=O)O)/CCCCCCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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